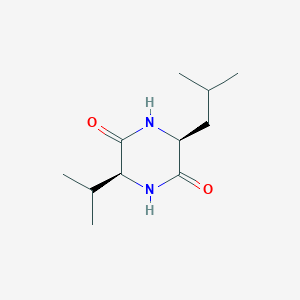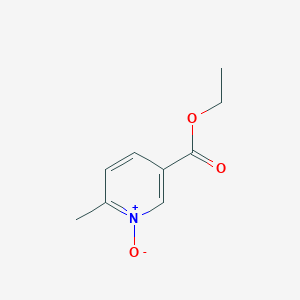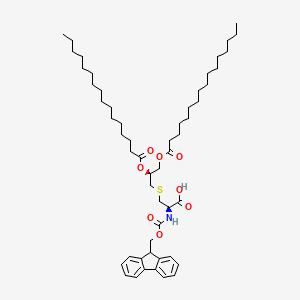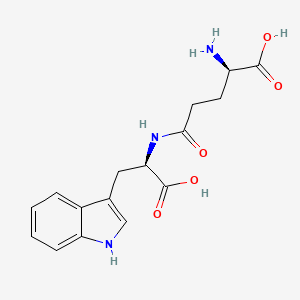
(3S,6S)-3-(2-Methylpropyl)-6-(propan-2-yl)piperazine-2,5-dione
Übersicht
Beschreibung
(3S,6S)-3-(2-Methylpropyl)-6-(propan-2-yl)piperazine-2,5-dione, also known as MPDP, is a chemical compound that has been of interest to the scientific community due to its potential as a research tool in the field of neuroscience. MPDP is a derivative of piperazine and has been shown to have a unique mechanism of action that makes it a valuable tool for studying certain aspects of brain function.
Wirkmechanismus
(3S,6S)-3-(2-Methylpropyl)-6-(propan-2-yl)piperazine-2,5-dione works by inhibiting the reuptake of dopamine and serotonin, which are two important neurotransmitters in the brain. This results in an increase in the concentration of these neurotransmitters in the synapse, leading to increased activation of their respective receptors.
Biochemical and Physiological Effects:
The increased activation of dopamine and serotonin receptors in the brain has been shown to have various biochemical and physiological effects. These effects include increased locomotor activity, increased heart rate, and increased body temperature. (3S,6S)-3-(2-Methylpropyl)-6-(propan-2-yl)piperazine-2,5-dione has also been shown to have anxiolytic effects, meaning it can reduce anxiety.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (3S,6S)-3-(2-Methylpropyl)-6-(propan-2-yl)piperazine-2,5-dione in lab experiments is that it has a unique mechanism of action that makes it a valuable tool for studying certain aspects of brain function. Additionally, it has been shown to have consistent effects across different species, making it a useful tool for comparative studies. However, one limitation of using (3S,6S)-3-(2-Methylpropyl)-6-(propan-2-yl)piperazine-2,5-dione is that it has a relatively short half-life, meaning its effects may not last long enough for certain types of experiments.
Zukünftige Richtungen
There are several potential future directions for research involving (3S,6S)-3-(2-Methylpropyl)-6-(propan-2-yl)piperazine-2,5-dione. One area of interest is the use of (3S,6S)-3-(2-Methylpropyl)-6-(propan-2-yl)piperazine-2,5-dione to study the effects of drugs of abuse on the brain. Additionally, (3S,6S)-3-(2-Methylpropyl)-6-(propan-2-yl)piperazine-2,5-dione could be used to study the effects of different neurotransmitters on various brain regions. Finally, (3S,6S)-3-(2-Methylpropyl)-6-(propan-2-yl)piperazine-2,5-dione could be used in combination with other research tools, such as optogenetics, to better understand the neural circuits involved in various behaviors and functions.
Wissenschaftliche Forschungsanwendungen
(3S,6S)-3-(2-Methylpropyl)-6-(propan-2-yl)piperazine-2,5-dione has been used in scientific research to study the effects of certain neurotransmitters on brain function. Specifically, it has been used to study the effects of dopamine and serotonin on the brain. (3S,6S)-3-(2-Methylpropyl)-6-(propan-2-yl)piperazine-2,5-dione has also been used to study the mechanisms of action of various drugs that affect these neurotransmitters.
Eigenschaften
IUPAC Name |
(3S,6S)-3-(2-methylpropyl)-6-propan-2-ylpiperazine-2,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-6(2)5-8-10(14)13-9(7(3)4)11(15)12-8/h6-9H,5H2,1-4H3,(H,12,15)(H,13,14)/t8-,9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPOUGDHEEGKEGS-IUCAKERBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)NC(C(=O)N1)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)N[C@H](C(=O)N1)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50649367 | |
| Record name | (3S,6S)-3-(2-Methylpropyl)-6-(propan-2-yl)piperazine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,6S)-3-(2-Methylpropyl)-6-(propan-2-yl)piperazine-2,5-dione | |
CAS RN |
15136-24-0 | |
| Record name | (3S,6S)-3-(2-Methylpropyl)-6-(propan-2-yl)piperazine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-{[(4-Ethenylphenyl)methyl]sulfanyl}ethan-1-ol](/img/structure/B3395787.png)




![L-Valine, N-[N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-alanyl]-](/img/structure/B3395813.png)

![4-Penten-1-one, 1-spiro[4.5]dec-7-en-7-yl-](/img/structure/B3395830.png)

![4-Nitro-7-oxo-7lambda~5~-thieno[2,3-b]pyridine](/img/structure/B3395836.png)

